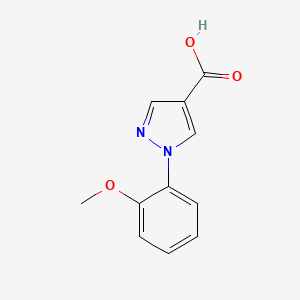

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETIPSHEOZTBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654289 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-77-8 | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Multi-step Synthesis via Pyrazole Derivative Formation

Overview:

This method involves initial synthesis of pyrazole derivatives followed by functionalization to introduce the carboxylic acid group. The process typically begins with aromatic amines and involves cyclization and subsequent oxidation or carboxylation steps.

Preparation of Pyrazole Core:

The synthesis begins with the reaction of 2-methoxyaniline with hydrazine derivatives or α,β-unsaturated carbonyl compounds to form the pyrazole ring.- For example, 2-methoxyaniline reacts with ethyl acetoacetate or similar β-dicarbonyl compounds under reflux conditions to form the pyrazole core through cyclization.

Introduction of the Carboxylic Acid Group:

The pyrazole ring undergoes oxidation or carboxylation, often via reflux in basic or acidic media, or through the use of reagents like carbon dioxide or phosgene derivatives.- One common approach involves the use of sodium hydroxide with subsequent carbonation to introduce the carboxyl group at the 4-position of the pyrazole ring.

Research Data:

Research indicates that the synthesis can be optimized through microwave-assisted reactions, significantly reducing reaction times and improving yields.

Microwave-Assisted Solvent-Free Synthesis

Overview:

Recent advancements have demonstrated the efficiency of microwave irradiation in synthesizing pyrazole derivatives without solvents, which aligns with green chemistry principles.

-

- 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (commercially available or synthesized as an intermediate).

- Aromatic chlorides or acyl chlorides for substitution at the 4-position.

-

- Combine reactants in a microwave reactor, typically in a sealed vessel.

- Irradiate at 400 W for short durations (~30-60 seconds).

- The reaction is monitored by TLC, and the product is purified via recrystallization.

- Significantly reduced reaction times (less than 1 minute).

- High yields (up to 95%).

- Environmentally friendly due to solvent-free conditions.

Research Findings:

Studies have shown that microwave irradiation enhances reaction efficiency, improves yields, and simplifies purification processes.

Reactions Using Carboxylation Agents

Overview:

Carboxylation of pyrazole derivatives is often achieved via reagents such as carbon dioxide or phosgene derivatives under controlled conditions.

-

- Pyrazole derivatives with suitable reactive sites.

- Carbon dioxide or phosgene derivatives for introducing the carboxylic acid group.

-

- React pyrazole derivatives with CO₂ under pressure or in the presence of bases like sodium hydroxide.

- The reaction is typically carried out at elevated temperatures (~70°C) to facilitate the insertion of the carboxyl group.

Research Data:

This method has been successfully employed in several studies, with yields often exceeding 80%, especially when combined with microwave heating to accelerate the process.

Catalytic and Reflux Methods

Overview:

Traditional synthetic routes involve refluxing aromatic amines with hydrazines or pyrazole precursors in the presence of catalysts like acids or bases.

- Step 1: Formation of pyrazole ring via cyclization of hydrazines with β-dicarbonyl compounds.

- Step 2: Oxidation or carboxylation using reagents such as potassium permanganate or sodium carbonate.

- Step 3: Purification by recrystallization or chromatography.

Research Data:

While effective, these methods tend to be more time-consuming and less environmentally friendly than microwave-assisted approaches.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Choice of Route:

Microwave-assisted methods are preferred for rapid synthesis with high yields and minimal environmental impact. - Reagents and Safety:

Handling of acyl chlorides and CO₂ under pressure requires appropriate safety measures. - Purification: Recrystallization from ethanol or other solvents is standard for obtaining pure compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(2-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives like 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antimalarial Activities

Recent studies have highlighted the compound's potential as an antimicrobial and antimalarial agent. For instance, a study involving the synthesis of new pyrazole derivatives demonstrated that these compounds exhibited significant antimicrobial properties against various bacterial strains and potential antimalarial effects when tested in vitro and in vivo. The mechanism of action is believed to involve interference with specific biological pathways in pathogens, leading to their inhibition or death .

Inhibition of Enzymatic Activity

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its ability to inhibit xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition is relevant for conditions such as gout and hyperuricemia. The compound demonstrated a mixed-type inhibition with low values, indicating strong binding affinity to the enzyme .

Cancer Research

The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives of pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. These findings suggest a promising avenue for developing new anticancer therapeutics based on this chemical scaffold .

Agricultural Applications

Pesticidal Properties

Research indicates that this compound exhibits pesticidal activities. Its derivatives have been tested against agricultural pests, showing effectiveness in controlling populations of insects and fungi that threaten crops. The mode of action typically involves disruption of the pests' nervous systems or metabolic pathways.

Herbicide Development

The compound's structural features may also lend themselves to herbicide development. By modifying its chemical structure, researchers aim to create selective herbicides that can target specific weed species without harming crops, thereby enhancing agricultural productivity while minimizing environmental impact .

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized as a precursor for synthesizing functional materials, including polymers and nanocomposites. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.

Case Study 1: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Xanthine Oxidase Inhibition

Another study focused on the kinetic analysis of xanthine oxidase inhibition by this compound. The findings revealed that it could serve as a therapeutic agent for managing conditions associated with elevated uric acid levels, showcasing its relevance in treating metabolic disorders .

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy group enhances its binding affinity through hydrogen bonding and hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Positional Isomers and Analogues

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

1-Methyl-1H-pyrazole-4-carboxylic Acid

Substituent Modifications

- 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic Acid Features a chlorobenzyl group at N1 instead of 2-methoxyphenyl. Molecular weight: 236.65 g/mol .

1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted Log P | pKa (Carboxylic Acid) | Key Substituents |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 218.21 | ~1.5 | ~3.5 | 2-Methoxyphenyl (N1), COOH (C4) |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 126.11 | ~0.8 | ~3.2 | Methyl (N1), COOH (C4) |

| 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid | 236.65 | ~2.2 | ~3.0 | 2-Chlorobenzyl (N1), COOH (C4) |

| 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 218.21 | ~1.3 | ~3.5 | 3-Methoxyphenyl (N1), COOH (C4) |

Key Observations :

- The 2-methoxyphenyl group increases lipophilicity compared to the methyl analog but remains less lipophilic than chlorobenzyl derivatives.

- Trifluoromethyl substitution at C5 significantly lowers pKa, enhancing solubility in basic environments .

Activité Biologique

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The presence of the methoxy group enhances solubility and may influence the pharmacokinetic properties of the compound, making it a valuable scaffold for drug development.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 233.22 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

The mechanism of action for these compounds often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may act as inhibitors by binding to the active sites of enzymes involved in cancer progression or inflammation pathways.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects. For example, compounds derived from this scaffold have been tested for their ability to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| This compound | TNF-α: 76% | |

| 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | IL-6: 85% |

These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases.

Study on Antitumor Activity

A study conducted on various pyrazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and liver cancer cells, suggesting the potential for development into anticancer therapies.

Study on Pharmacokinetics

Another study focused on the pharmacokinetic properties of ethyl derivatives of the compound. The presence of the methoxy group was found to enhance solubility and bioavailability, which are critical factors in drug design and efficacy.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Cyclocondensation : Reacting substituted phenylhydrazines with β-keto esters (e.g., ethyl acetoacetate) to form pyrazole intermediates.

- Hydrolysis : Basic or acidic hydrolysis of ester groups to yield the carboxylic acid derivative. For example, using NaOH/ethanol under reflux to convert ethyl pyrazole-4-carboxylate to the free acid .

- Optimization : Key parameters include temperature control (70–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., H₂SO₄ for cyclization). Continuous flow reactors may enhance scalability and yield consistency .

Q. How is the compound characterized structurally and spectroscopically?

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole ring protons at δ 6.5–8.0 ppm) .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₁H₁₀N₂O₃: MW 218.21) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest:

- Anti-inflammatory activity : Inhibition of COX-2 enzymes (IC₅₀ ~10–50 µM in vitro) via competitive binding .

- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC ~25–100 µg/mL) .

- Enzyme modulation : Interaction with kinases and phosphatases in biochemical assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

- By-product minimization : Use scavengers (e.g., molecular sieves) to absorb water in ester hydrolysis steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclocondensation .

- Analytical monitoring : HPLC or TLC tracks reaction progress, ensuring >95% purity before purification .

Q. How do structural modifications (e.g., halogenation, alkylation) affect biological activity?

A comparative analysis of analogs reveals:

| Substituent | Activity (IC₅₀, µM) | Notes |

|---|---|---|

| 2-Methoxyphenyl | 15.2 (COX-2) | Baseline activity |

| 4-Chloro-2-fluorophenyl | 8.7 (COX-2) | Enhanced binding via halogen interactions |

| 5-Methyl | 32.1 (COX-2) | Reduced solubility lowers efficacy |

Dual halogenation (Cl/F) increases lipophilicity (Log P ~2.5) and target affinity, while bulky groups (e.g., methoxymethyl) may sterically hinder binding .

Q. How can contradictory data in biological assays be resolved?

- Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

- Metabolic stability testing : Evaluate compound degradation in serum (e.g., half-life <1 hr suggests rapid metabolism) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies across studies .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

- Prodrug approaches : Convert carboxylic acid to methyl esters or amides, which hydrolyze in vivo .

- Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrins to enhance solubility (>5 mg/mL) .

- Ionization : Adjust pH to deprotonate the carboxylic acid group (pKa ~3.5–4.0), increasing solubility in physiological buffers .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR shifts with density functional theory (DFT) calculations to confirm assignments .

- Biological Replicates : Use n ≥ 3 replicates in enzyme assays to ensure statistical significance (p < 0.05) .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.